2-Bromo-5-(difluoromethoxy)pyridine

Catalog No.
S698719
CAS No.
845827-14-7
M.F
C6H4BrF2NO
M. Wt
224 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-(difluoromethoxy)pyridine

CAS Number

845827-14-7

Product Name

2-Bromo-5-(difluoromethoxy)pyridine

IUPAC Name

2-bromo-5-(difluoromethoxy)pyridine

Molecular Formula

C6H4BrF2NO

Molecular Weight

224 g/mol

InChI

InChI=1S/C6H4BrF2NO/c7-5-2-1-4(3-10-5)11-6(8)9/h1-3,6H

InChI Key

PYKSHJJKXWPSHM-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1OC(F)F)Br

Canonical SMILES

C1=CC(=NC=C1OC(F)F)Br

2-Bromo-5-(difluoromethoxy)pyridine is an organic compound with the molecular formula C6H4BrF2NOC_6H_4BrF_2NO and a molecular weight of approximately 224 g/mol. This compound features a pyridine ring that is substituted with a bromine atom and a difluoromethoxy group, which significantly influences its chemical properties and reactivity. It typically appears as a colorless or pale yellow solid and exhibits low solubility in water while being soluble in organic solvents such as ethanol, acetone, and dimethylformamide . The compound is identified by its CAS number 845827-14-7.

Typical of substituted pyridines. These reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions, leading to the formation of new derivatives.
  • Electrophilic Aromatic Substitution: The presence of the difluoromethoxy group can direct electrophiles to specific positions on the pyridine ring, facilitating further functionalization.
  • Cross-Coupling Reactions: This compound can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with various aryl or alkenyl groups.

The specific products formed from these reactions depend on the reagents and reaction conditions employed.

Research has indicated that 2-Bromo-5-(difluoromethoxy)pyridine exhibits notable biological activity. It has been explored for its potential use in biochemical assays and as a probe for studying biological pathways. Its unique structure allows it to interact selectively with specific molecular targets, making it valuable in medicinal chemistry research. Studies have shown that compounds with similar structures can exhibit varying degrees of biological activity, suggesting that the difluoromethoxy substitution enhances its efficacy.

The synthesis of 2-Bromo-5-(difluoromethoxy)pyridine typically involves several steps:

  • Starting Materials: The synthesis generally begins with commercially available pyridine derivatives.
  • Bromination: A bromination step introduces the bromine substituent at the desired position on the pyridine ring.
  • Difluoromethoxylation: The difluoromethoxy group is introduced using suitable reagents, often involving fluorinated methanol derivatives.
  • Purification: The final product is purified through recrystallization or chromatography to obtain high purity.

Industrial methods may employ continuous flow reactors and catalysts to enhance yield and efficiency for large-scale production .

2-Bromo-5-(difluoromethoxy)pyridine finds applications across various fields, including:

  • Medicinal Chemistry: It serves as a building block for synthesizing biologically active compounds.
  • Pharmaceutical Research: Its unique properties make it useful in drug discovery processes.
  • Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex organic molecules.

The compound's ability to interact with biological systems makes it particularly valuable in developing new therapeutic agents .

Interaction studies have revealed that 2-Bromo-5-(difluoromethoxy)pyridine interacts with various biomolecules, including proteins and nucleic acids. Such interactions are crucial for understanding its mechanism of action and potential therapeutic applications. The difluoromethoxy group may enhance binding affinity to specific targets, thereby increasing its effectiveness in biological systems .

Several compounds share structural similarities with 2-Bromo-5-(difluoromethoxy)pyridine. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
2-Bromo-5-(trifluoromethoxy)pyridineC6H3BrF3NO0.98
2-Bromo-4-(difluoromethoxy)pyridineC6H4BrF2NO0.84
5-(Trifluoromethoxy)pyridin-2-amineC6H4F3N0.78
2-Chloro-5-(trifluoromethoxy)pyridineC6H4ClF3N0.76
2-Bromo-3-(trifluoromethoxy)pyridineC6H4BrF3N0.76

Uniqueness: The distinct combination of bromine, difluoromethoxy groups, and their positions on the pyridine ring sets 2-Bromo-5-(difluoromethoxy)pyridine apart from these similar compounds. This unique combination influences its reactivity and potential applications in both chemistry and biology .

XLogP3

2.8

Wikipedia

2-Bromo-5-(difluoromethoxy)pyridine

Dates

Modify: 2023-08-15

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